[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an o-tolyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine typically involves the use of chiral catalysts or chiral auxiliaries to achieve enantioselectivity. One common method is the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 2,2,2-trifluoro-1-(o-tolyl)ethanone with a chiral borane reagent can yield the desired amine with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of (S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a chiral intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The o-tolyl group can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
®-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: A positional isomer with the tolyl group in the para position.
2,2,2-Trifluoro-1-(m-tolyl)ethan-1-amine: A positional isomer with the tolyl group in the meta position.
Uniqueness
(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both trifluoromethyl and o-tolyl groups
Properties
CAS No. |
929804-91-1 |
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Molecular Formula |
C9H10F3N |
Molecular Weight |
189.18 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 |
InChI Key |
HBPCGCQLMHJYHR-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C(F)(F)F)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)N |
Origin of Product |
United States |
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